Welcome to the BenchChem Online Store!
molecular formula C9H15N3OS B8536337 2-(2-aminothiazol-4-yl)-N,N-diethylacetamide

2-(2-aminothiazol-4-yl)-N,N-diethylacetamide

Cat. No. B8536337
M. Wt: 213.30 g/mol
InChI Key: KTLNFOXRWKJJGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08563549B2

Procedure details

A mixture of 2-(2-aminothiazol-4-yl)acetic acid (1 eq), HOAT (1 eq), EDC (1.1 eq), TEA (1 eq) and HNEt2 (1 eq) in DMA was stirred at room temperature for 6 hours. The reaction mixture was then quenched with H2O and concentrated. The residue was dissolved in a stirred 4:1 mixture of EtOAc and NaHCO3(sat.). The two phases were separated and the organic solution was washed with brine, dried over Na2SO4 and concentrated to dryness. The resulting solid was washed twice with Et2O and dried to yield the desired product as a white solid. LC/MS (m/z): 214.0 (MH+), Rt 1.13 minutes.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][CH:4]=[C:5]([CH2:7][C:8]([OH:10])=O)[N:6]=1.[CH:11]1[CH:16]=[N:15][C:14]2N(O)N=N[C:13]=2C=1.C(Cl)CCl.N(CC)CC>CC(N(C)C)=O>[NH2:1][C:2]1[S:3][CH:4]=[C:5]([CH2:7][C:8]([N:15]([CH2:16][CH3:11])[CH2:14][CH3:13])=[O:10])[N:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1SC=C(N1)CC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC2=C(N=C1)N(N=N2)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCl)Cl
Name
TEA
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)N(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was then quenched with H2O
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in
STIRRING
Type
STIRRING
Details
a stirred
ADDITION
Type
ADDITION
Details
4:1 mixture of EtOAc and NaHCO3(sat.)
CUSTOM
Type
CUSTOM
Details
The two phases were separated
WASH
Type
WASH
Details
the organic solution was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
WASH
Type
WASH
Details
The resulting solid was washed twice with Et2O
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
NC=1SC=C(N1)CC(=O)N(CC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.